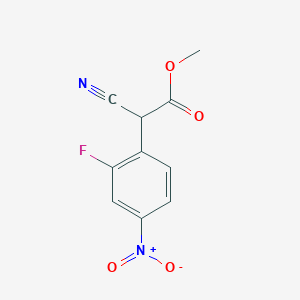

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate is an organic compound with the molecular formula C10H7FN2O4 and a molecular weight of 238.17 g/mol . This compound is characterized by the presence of a cyano group, a fluoro-substituted nitrophenyl ring, and an ester functional group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is further reacted with a fluorinating agent to introduce the fluoro group. The final step involves the esterification of the cyano group to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and hydrolyzing agents. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluoro and nitro groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate can be compared with other similar compounds, such as:

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate: This compound has a similar structure but with the fluoro group in a different position on the phenyl ring.

Methyl 2-cyano-2-(2-chloro-4-nitrophenyl)acetate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and applications.

Methyl 2-cyano-2-(2-fluoro-4-aminophenyl)acetate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical properties and biological activity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring, which influence its reactivity and applications.

Biologische Aktivität

Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate (CAS: 2140326-64-1) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound contains a cyano group, a fluoro group, and a nitro group attached to a phenyl ring. Its molecular formula is C10H8FNO4, with a molecular weight of approximately 225.17 g/mol. The presence of these functional groups significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. The fluoro and nitro groups enhance the compound's binding affinity and specificity for its targets, which can lead to varied biological effects depending on the specific application.

Biological Applications

- Antitumor Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MDA-MB-468 .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. It may interfere with key metabolic pathways by inhibiting enzymes involved in cell division and growth, making it a candidate for further development in cancer therapeutics .

- Biochemical Probes : Due to its reactive functional groups, this compound serves as a useful probe in biochemical assays aimed at studying enzyme interactions and cellular processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | Fluoro group at position 4 | Similar antitumor activity |

| Methyl 2-cyano-2-(2-chloro-4-nitrophenyl)acetate | Chloro group instead of fluoro | Altered reactivity; potential for different targets |

| Methyl 2-cyano-2-(2-fluoro-4-aminophenyl)acetate | Amino group instead of nitro | Significantly different biological activity |

This table highlights how variations in functional groups can lead to differences in biological activity and applications.

Case Studies

- Study on Antitumor Efficacy : A study conducted on several derivatives of this compound demonstrated that certain modifications enhanced their potency against TNBC cells. The results indicated a dose-dependent response with IC50 values improving by up to five-fold compared to baseline compounds .

- Enzyme Interaction Studies : Research examining the interaction between this compound and specific enzymes revealed that it could effectively inhibit key metabolic pathways involved in cell growth. This finding suggests potential applications in developing targeted cancer therapies .

Eigenschaften

IUPAC Name |

methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c1-17-10(14)8(5-12)7-3-2-6(13(15)16)4-9(7)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSJUMIYXYSMEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=C(C=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.